4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2305513-14-6
VCID: VC11803074
InChI: InChI=1S/C15H20N6/c1-3-13-11-14(19-12(2)18-13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3
SMILES: CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3
Molecular Formula: C15H20N6
Molecular Weight: 284.36 g/mol

4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2305513-14-6

Cat. No.: VC11803074

Molecular Formula: C15H20N6

Molecular Weight: 284.36 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine - 2305513-14-6

Specification

CAS No. 2305513-14-6
Molecular Formula C15H20N6
Molecular Weight 284.36 g/mol
IUPAC Name 4-ethyl-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C15H20N6/c1-3-13-11-14(19-12(2)18-13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3
Standard InChI Key UNMVQASZNYUVLF-UHFFFAOYSA-N
SMILES CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3
Canonical SMILES CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3

Introduction

Synthesis

The synthesis of compounds like 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions, including:

  • Formation of the Pyrimidine Core: Pyrimidines are synthesized through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.

  • Functionalization with Piperazine: The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.

  • Final Substitutions: The pyrimidinyl group is attached to the piperazine ring using alkylation or condensation techniques.

Example Reaction Scheme:

  • Start with ethyl acetoacetate and guanidine hydrochloride to form a substituted pyrimidine.

  • React with 1-bromoethyl derivatives to introduce the ethyl group.

  • Attach the piperazine ring through nucleophilic substitution.

  • Functionalize with pyrimidinyl groups via alkylation.

Antimicrobial Activity

Compounds with pyrimidine-piperazine structures have shown significant antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting key enzymes .

Antiviral Potential

Piperazine-containing pyrimidines have been studied for their ability to inhibit viral replication, particularly in HIV and herpes simplex viruses .

Anti-tuberculosis Activity

Pyrimidines functionalized with heterocyclic groups often target mycobacterial ATP synthase, making them promising candidates for tuberculosis treatment .

Cytotoxicity

Certain pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), likely due to their ability to interfere with DNA synthesis .

Research Findings

While direct data on this specific compound may not yet be available in literature, related studies provide insights into its potential:

Table: Comparison of Related Pyrimidine Derivatives

CompoundActivityKey Findings
3-(Pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidinAnti-tuberculosisPotent inhibitors of Mycobacterium tuberculosis ATP synthase .
Thieno[3,2-d]pyrimidinesAntibacterial and cytotoxicEffective against bacterial strains and cancer cell lines .
N-Boc-piperidinyl-pyrazole derivativesBuilding blocks for drug designUseful in synthesizing novel heterocyclic amino acids for therapeutic purposes .

Future Directions

Given its structural similarity to biologically active pyrimidines:

  • Pharmacological Screening: The compound should be tested for antimicrobial, antiviral, and anticancer properties.

  • Molecular Docking Studies: Computational methods can predict interactions with biological targets such as enzymes or receptors.

  • SAR Studies: Structure–Activity Relationship (SAR) studies can optimize substituents on the pyrimidine and piperazine rings for enhanced activity.

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